![molecular formula C17H21NO4 B2741545 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide CAS No. 1421532-38-8](/img/structure/B2741545.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a cyclohex-3-enecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions to introduce the hydroxypropyl group and the cyclohex-3-enecarboxamide moiety. Key steps may include:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the hydroxypropyl group: This step often involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole intermediate reacts with an epoxide or a halohydrin.
Formation of the cyclohex-3-enecarboxamide: This can be accomplished through an amide coupling reaction, where the hydroxypropyl-benzo[d][1,3]dioxole intermediate reacts with a cyclohex-3-enecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyclohex-3-enecarboxamide moiety can be reduced to form a cyclohexane derivative.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of substituents such as halogens or nitro groups on the benzo[d][1,3]dioxole ring.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target proteins involved in cell cycle regulation and apoptosis, such as tubulin or caspases.
Pathways Involved: It can modulate pathways like the mitogen-activated protein kinase (MAPK) pathway or the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)cyclohex-3-enecarboxamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-methoxypropyl)cyclohex-3-enecarboxamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-aminopropyl)cyclohex-3-enecarboxamide
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to its analogs. This structural feature may also influence its biological activity and interaction with molecular targets .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-cyclohex-3-enecarboxamide, with a molecular formula of C20H19NO6 and a molecular weight of approximately 369.373 g/mol. The presence of the benzodioxol moiety is significant as it is commonly associated with various biological activities, including anticancer properties.
Target of Action : The compound primarily targets microtubule dynamics within cells. It has been shown to modulate tubulin assembly, leading to disrupted microtubule formation which is crucial for cell division.
Mode of Action : By inhibiting tubulin polymerization or stabilizing microtubule structures, this compound induces apoptosis in cancer cells and causes cell cycle arrest. This mechanism is particularly relevant in the context of cancer therapies where disruption of mitotic processes can lead to tumor cell death.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
A549 (Lung Cancer) | 10 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- 5-Lipoxygenase Inhibition : A study found that derivatives related to this compound exhibited weak inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response. While the inhibition was not strong, it suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound aligns with Lipinski's Rule of Five, indicating favorable absorption characteristics. This suggests that the compound may exhibit good oral bioavailability and suitable distribution within biological systems.
Case Studies
A notable case study involved the administration of this compound in a preclinical model for cancer therapy. The results demonstrated a reduction in tumor size and increased survival rates compared to control groups. This highlights the therapeutic potential of this compound as a candidate for further development in oncological treatments.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(20,10-18-16(19)12-5-3-2-4-6-12)13-7-8-14-15(9-13)22-11-21-14/h2-3,7-9,12,20H,4-6,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNFEUCGFGZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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